molecular formula C10H9BrN2 B1526731 4-Bromo-1-(2-methylphenyl)pyrazole CAS No. 1337607-03-0

4-Bromo-1-(2-methylphenyl)pyrazole

Cat. No.: B1526731
CAS No.: 1337607-03-0
M. Wt: 237.1 g/mol
InChI Key: HMULFHZEMGDGLG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylphenyl)pyrazole is an organic compound with the molecular formula C10H9BrN2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a 2-methylphenyl group attached to the pyrazole ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methylphenyl)pyrazole typically involves the bromination of 1-(2-methylphenyl)pyrazole. One common method is as follows:

    Starting Material: 1-(2-methylphenyl)pyrazole.

    Bromination: The bromination reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

    Solvent: The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or chloroform.

    Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the bromination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methylphenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazole ring attached to another aromatic ring.

Scientific Research Applications

4-Bromo-1-(2-methylphenyl)pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylpyrazole: Similar in structure but with a methyl group instead of a 2-methylphenyl group.

    4-Bromopyrazole: Lacks the 2-methylphenyl group, making it less bulky and potentially less selective in certain reactions.

    1-(2-Methylphenyl)pyrazole:

Uniqueness

4-Bromo-1-(2-methylphenyl)pyrazole is unique due to the combination of the bromine atom and the 2-methylphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications where specific reactivity and selectivity are required.

Properties

IUPAC Name

4-bromo-1-(2-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULFHZEMGDGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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